molecular formula C14H16N2O4S B2501014 N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)furan-2-carboxamide CAS No. 942742-36-1

N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)furan-2-carboxamide

Cat. No.: B2501014
CAS No.: 942742-36-1
M. Wt: 308.35
InChI Key: IBOQCYAJNHGYGP-UHFFFAOYSA-N
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Description

N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)furan-2-carboxamide is a complex organic compound that features a thiazolidine ring fused with a cyclohexyl group and a furan carboxamide moiety. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)furan-2-carboxamide typically involves the reaction of thiourea with maleic anhydride in the presence of hydrochloric acid to form the initial thiazolidine ring . This intermediate is then reacted with cyclohexylamine and furan-2-carboxylic acid under controlled conditions to yield the final product . The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to optimize reaction efficiency and scalability. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve overall yield .

Chemical Reactions Analysis

Types of Reactions

N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the furan ring and the thiazolidine moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazolidine or furan derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidine ring is known to interact with bacterial cell walls, disrupting their integrity and leading to cell death . In cancer cells, the compound may inhibit specific signaling pathways, leading to apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)furan-2-carboxamide is unique due to its specific combination of a thiazolidine ring, cyclohexyl group, and furan carboxamide moiety. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4S/c17-12-8-21-14(19)16(12)10-5-2-1-4-9(10)15-13(18)11-6-3-7-20-11/h3,6-7,9-10H,1-2,4-5,8H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBOQCYAJNHGYGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)NC(=O)C2=CC=CO2)N3C(=O)CSC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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